3-[Ethyl(methyl)amino]propan-1-ol CAS number 49642-03-7
3-[Ethyl(methyl)amino]propan-1-ol CAS number 49642-03-7
An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propan-1-ol (CAS 49642-03-7): Properties, Synthesis, and Applications in Pharmaceutical Research
Executive Summary
3-[Ethyl(methyl)amino]propan-1-ol is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol. This structural arrangement, specifically the 1,3-amino alcohol motif, makes it a valuable and versatile building block in synthetic organic chemistry. While not a household name, its structural analogues are critical intermediates in the synthesis of major pharmaceutical agents, particularly selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, its applications in drug development, and essential safety and handling information for researchers and scientists.
Molecular Overview and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its effective application in research and development. 3-[Ethyl(methyl)amino]propan-1-ol is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and handling requirements.
Chemical Identity and Structural Descriptors
The molecule's structure consists of a three-carbon propane chain functionalized with a hydroxyl group at position 1 and an ethyl(methyl)amino group at position 3.
| Descriptor | Value | Source |
| IUPAC Name | 3-[Ethyl(methyl)amino]propan-1-ol | PubChem[4] |
| CAS Number | 49642-03-7 | PubChem[4] |
| Molecular Formula | C₆H₁₅NO | PubChem[4] |
| Molecular Weight | 117.19 g/mol | PubChem[4] |
| Canonical SMILES | CCN(C)CCCO | PubChem[4] |
| InChI | InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3 | PubChem[4] |
| InChIKey | TZVYDYIDLQCRHV-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Data
The physical properties of the compound are summarized below. These values, compiled from various chemical databases and estimation software, provide critical parameters for experimental design, such as solvent selection and reaction temperature.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | Generic for similar compounds |
| Boiling Point | 176.9 °C at 760 mmHg | ChemSrc[5] |
| Density | 0.885 g/cm³ | ChemSrc[5] |
| Flash Point | 51.5 °C - 61.9 °C | ChemSrc, Chemchart[5][6] |
| Water Solubility | High (miscible) | Chemchart (estimated)[6] |
| LogP | 0.32 | ChemSrc[5] |
| Refractive Index | 1.443 | ChemSrc[5] |
Synthesis and Purification
The synthesis of 3-[Ethyl(methyl)amino]propan-1-ol is most efficiently achieved via a nucleophilic substitution reaction. This approach is favored for its high atom economy, straightforward execution, and the commercial availability of the requisite starting materials.
Retrosynthetic Analysis and Strategy Rationale
The most logical disconnection for this target molecule is at the C-N bond. This retrosynthetic approach identifies N-ethylmethylamine as the nucleophile and a 3-halopropanol derivative, such as 3-chloro-1-propanol, as the electrophile. This strategy is robust and avoids the multiple steps or harsh reducing agents that might be required for alternative routes, such as the reduction of an aminoketone.[1][7]
The chosen forward synthesis involves the alkylation of N-ethylmethylamine with 3-chloro-1-propanol. The causality for this choice rests on the high nucleophilicity of the secondary amine and the presence of a good leaving group (chloride) on the propyl chain. A base is included to neutralize the HCl generated in situ, driving the reaction to completion.
Recommended Synthetic Protocol
This protocol describes a reliable method for the synthesis of 3-[Ethyl(methyl)amino]propan-1-ol on a laboratory scale.
Materials:
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N-Ethylmethylamine (CAS 624-78-2)[8]
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3-Chloro-1-propanol (CAS 627-30-5)
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Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylmethylamine (5.91 g, 100 mmol, 1.0 eq), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq), and 100 mL of anhydrous acetonitrile.
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Addition of Electrophile: While stirring the suspension, add 3-chloro-1-propanol (9.45 g, 100 mmol, 1.0 eq) dropwise over 10 minutes at room temperature.
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Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting materials.
-
Work-up - Quenching and Extraction: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction: Resuspend the oily residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
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Purification: The crude product can be purified by vacuum distillation to afford 3-[Ethyl(methyl)amino]propan-1-ol as a colorless liquid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Workflow for the synthesis of 3-[Ethyl(methyl)amino]propan-1-ol.
Core Applications and Research Context
The primary value of 3-[Ethyl(methyl)amino]propan-1-ol lies in its utility as a molecular scaffold in medicinal chemistry. Its structural features are directly relevant to the development of neurologically active compounds.
Role as a Pharmaceutical Intermediate
The 1,3-amino alcohol framework is a privileged scaffold in pharmacology. It is a key structural component in many drugs that target the central nervous system. For instance, the antidepressant drug Duloxetine features a (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core.[2][9] Similarly, Fluoxetine (Prozac™) is synthesized from a 3-(methylamino)-1-phenyl-1-propanol intermediate.[1]
3-[Ethyl(methyl)amino]propan-1-ol serves as a direct analogue to these intermediates. Drug development professionals can use it to:
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Synthesize Novel Analogues: By replacing the phenyl or thienyl group of existing drug scaffolds with other aromatic or heterocyclic systems, researchers can create new chemical entities (NCEs) for screening.
-
Structure-Activity Relationship (SAR) Studies: The ethyl group on the nitrogen, compared to the methyl group in the aforementioned intermediates, allows for probing the steric and electronic requirements of the target receptor's binding pocket. This helps in optimizing drug potency and selectivity.
Conceptual Role in Neurotransmitter Reuptake Inhibition
The diagram below conceptualizes how a hypothetical drug derived from the 3-[Ethyl(methyl)amino]propan-1-ol scaffold might function as a serotonin reuptake inhibitor, a mechanism shared by drugs like Fluoxetine.
Caption: Conceptual inhibition of serotonin reuptake by a derived drug.
Handling, Safety, and Toxicology
No specific safety data sheet (SDS) is widely available for 3-[Ethyl(methyl)amino]propan-1-ol. Therefore, a conservative approach must be taken, assuming it shares the hazard profile of its closest structural analogues, such as 3-methylamino-1-propanol and 3-dimethylamino-1-propanol.[10][11]
Hazard Assessment Based on Analogues
The following is a summary of expected hazards. This information is for guidance and a full risk assessment should be performed before handling.
| Hazard Class | Classification | Notes |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[11] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[10][11] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[10][11] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[11] |
| Flammable Liquids | Category 3 | Flammable liquid and vapor.[11] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[10] The area should be designated for corrosive materials.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention, as ingestion can cause severe damage and perforation of tissues.[10]
Conclusion
3-[Ethyl(methyl)amino]propan-1-ol (CAS 49642-03-7) is a functionally rich building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and structural similarity to key pharmaceutical intermediates make it an attractive tool for medicinal chemists exploring new therapeutics, particularly those targeting the central nervous system. While its direct applications are specialized, its role as a scaffold for generating novel molecular architectures underscores its importance. Proper understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.
References
-
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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PubChem. 3-(Ethyl(methyl)amino)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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Chemsrc. 3-[Ethyl(methyl)amino]propan-1-ol | CAS#:49642-03-7. Available from: [Link]
- Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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Chemchart. 3-[ethyl(methyl)amino]propan-1-ol (49642-03-7). Available from: [Link]
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]
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Smith, J. D. (1987). Use of 3-aminopropanol as an ethanolamine analogue in the study of phospholipid metabolism in Tetrahymena. National Center for Biotechnology Information. Available from: [Link]
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Chemsrc. Ethylmethylamine | CAS#:624-78-2. Available from: [Link]
- Google Patents. (2006). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
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